Ethyl 2-hydroxycyclopentanehexanoate
Description
Ethyl 2-hydroxycyclopentanehexanoate is a cyclic ester characterized by a hydroxy-substituted cyclopentane ring fused with a hexanoate ethyl ester chain. These analogs share functional groups (e.g., hydroxyl, ester, and cyclic alkyl moieties) that influence their physicochemical properties and reactivity.
Properties
CAS No. |
60145-67-7 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 6-(2-hydroxycyclopentyl)hexanoate |
InChI |
InChI=1S/C13H24O3/c1-2-16-13(15)10-5-3-4-7-11-8-6-9-12(11)14/h11-12,14H,2-10H2,1H3 |
InChI Key |
SFMRRKMGJGLWGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCC1CCCC1O |
Canonical SMILES |
CCOC(=O)CCCCCC1CCCC1O |
Other CAS No. |
60145-67-7 |
Synonyms |
6-(2'-cyclopentanol)hexanoic acid ethyl ester DOL 7 E |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of Ethyl 2-hydroxycyclopentanehexanoate, based on structural and functional similarities from the evidence:
Key Observations:
Cyclopentane rings (e.g., Ethyl 2-(2-oxocyclopentyl)acetate) may confer steric hindrance, affecting reaction kinetics compared to cyclohexane analogs .
Functional Group Variations: Substitution of hydroxyl with oxo groups (e.g., Ethyl 4-oxocyclohexanecarboxylate vs. This compound) alters hydrogen-bonding capacity and acidity . Phenyl groups (e.g., in Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexanecarboxylate) introduce aromaticity, impacting UV absorption and stability .
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